2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is an organic compound characterized by a furan ring, an aminomethyl group, and a butanol backbone. Its unique structure offers potential applications across various fields, including chemistry, biology, and medicine. This compound is notable for its bioactive properties and serves as a building block for more complex organic molecules.
The compound can be synthesized through various chemical methods, with significant interest in its production due to its potential therapeutic applications. The synthesis often involves the reaction of 3-furanmethanol with 2-bromo-1-butanol under specific conditions.
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol falls under the category of amino alcohols and is classified as a derivative of furan, a heterocyclic compound. Its structure includes functional groups that contribute to its reactivity and biological activity.
The synthesis of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be achieved through several methods:
The molecular formula of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is , with a molecular weight of 169.22 g/mol. The compound features:
Property | Value |
---|---|
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 g/mol |
IUPAC Name | 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol |
InChI | InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3 |
InChI Key | MLHASYUGKODLPK-UHFFFAOYSA-N |
Canonical SMILES | CCC(CN)C(C1=COC=C1)O |
The compound can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
The mechanism of action for 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol involves interactions at the molecular level:
These interactions suggest potential pathways for therapeutic effects in drug development.
While specific physical properties such as boiling point and melting point are not widely reported, the compound's solubility and stability under various conditions are essential for its practical applications.
The chemical properties include:
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol has several notable applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: